N-Boc-3-bromo-4-hydroxy-pyrrolidine
Overview
Description
“N-Boc-3-bromo-4-hydroxy-pyrrolidine” is a chemical compound with the molecular formula C9H16BrNO3 . It is also known by other names such as “tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate” and "1-Boc-4-bromopyrrolidin-3-ol" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that N-Boc-3-pyrrolidinone can be used as a starting material in the synthesis of spirocyclic tetrahydrofuran .Molecular Structure Analysis
The molecular weight of “this compound” is 266.13 g/mol . The IUPAC name for this compound is "tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate" . The InChI and Canonical SMILES representations provide more detailed structural information .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 266.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 265.03136 g/mol . The topological polar surface area is 49.8 Ų .Scientific Research Applications
Enantioselective Catalysis
N-Boc-3-bromo-4-hydroxy-pyrrolidine plays a role in enantioselective catalysis. A study reported the enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine, highlighting its application in the synthesis of various compounds including (R)-crispine A and (S)-nicotine (Barker et al., 2011).
Synthesis of Fluorinated Derivatives
This compound is used in the synthesis of fluorinated derivatives. A study showcased its role in transforming N-Boc-protected pyrrolidin-2-one into fluorinated E1R structural derivative (Kuznecovs et al., 2020).
Iron Catalyzed Cross-Coupling
It has been utilized in iron-catalyzed cross-coupling reactions for preparing 3-substituted N-Boc protected pyrrolidines, highlighting its versatility in synthesis (Østergaard et al., 2002).
Asymmetric Synthesis
Another application is in asymmetric synthesis. The enantioselective deprotonation of N-Boc-piperidine using sec-alkyllithium and (-)-sparteine is a notable example, demonstrating the compound's utility in creating enantiomerically pure products (Bailey et al., 2002).
Synthesis of Complex Compounds
This compound is key in the synthesis of complex compounds like (+)-ipalbidine, showcasing its importance in pharmaceutical synthesis (Chea & Clive, 2015).
Ring-Opening Reactions
The compound has been used in ring-opening reactions, particularly in the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, again underscoring its role in producing enantiomerically enriched products (Deng & Mani, 2005).
Intermediate in Synthesis
It serves as an intermediate in various synthesis pathways. For example, it was used in synthesizing 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl) pyrrolidine, an intermediate of derifenacin hydrobromide (Youlin, 2011).
properties
IUPAC Name |
tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRIILICSFSOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183882 | |
Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017782-17-0 | |
Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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